6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of thiazoles and coumarins, which are organic compounds widely used in medicinal chemistry . Thiazoles are five-aromatic ring compounds with a general formula of C3H3NS . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a coumarin ring. Thiazole is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Coumarin is a benzopyran-2-one, which is a fused ring system consisting of a benzene ring and a pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf2O) in the presence of Et3N . Other reactions might involve the preparation of thiazoles .Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been a focal point in the synthesis of complex molecules, demonstrating versatile applications in creating novel chemical entities. For instance, Ram and Goel (1996) illustrated the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones as a novel synthon for creating 1,3-terphenyls from aryl ketones, highlighting its use in symmetrical, unsymmetrical, and heteroaryl terphenyl synthesis in a single step Ram & Goel, 1996. This versatility underscores the compound's role in facilitating complex organic transformations.
Potential Biological Activities
Several studies have explored the antimicrobial and antifungal activities of related compounds, offering insights into their potential pharmaceutical applications. For example, Georgiadis, Couladouros, and Delitheos (1992) described the synthesis of 2H-pyran-3(6H)-one derivatives, revealing that certain substituents enhance activity against gram-positive bacteria, indicating the compound's relevance in developing new antimicrobial agents Georgiadis, Couladouros, & Delitheos, 1992.
Applications in Organic Light Emitting Devices (OLEDs)
The synthesis and application of donor-acceptor pyranone dyads, as discussed by Sharma et al. (2019), showcase the compound's utility in fabricating energy-saving OLEDs. The study demonstrated that certain pyranones exhibit highly bright fluorescence, essential for OLED application, indicating its potential in materials science Sharma et al., 2019.
Antioxidant Additives for Lubricating Oils
Amer et al. (2011) focused on synthesizing new thiazoles as antioxidant additives for lubricating oils, highlighting the compound's application beyond pharmaceuticals into industrial applications. This research demonstrates the compound's versatility in contributing to the enhancement of industrial products' stability and performance Amer et al., 2011.
Future Directions
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-3-24-15-6-4-14(5-7-15)8-19(23)26-18-10-25-16(9-17(18)22)12-28-20-21-13(2)11-27-20/h4-7,9-11H,3,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUSXBKNCBGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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